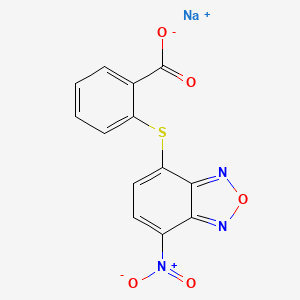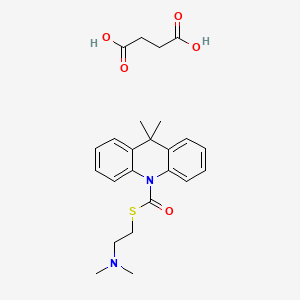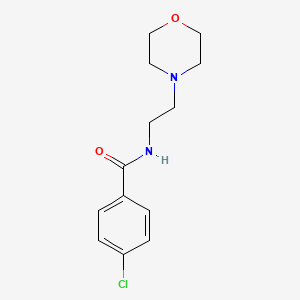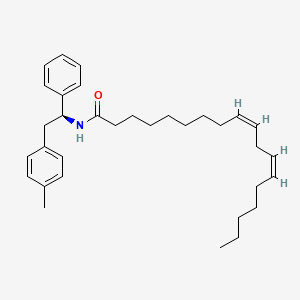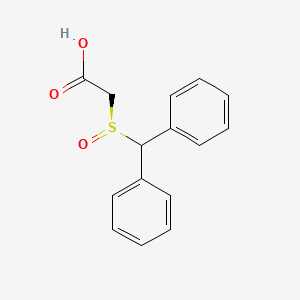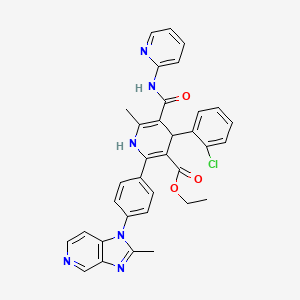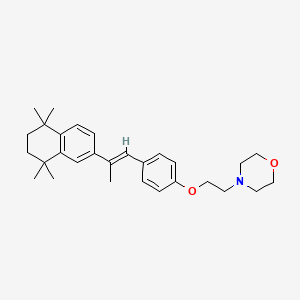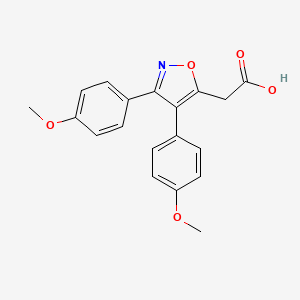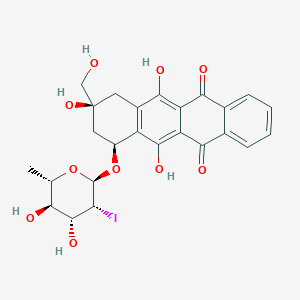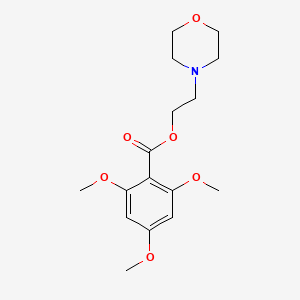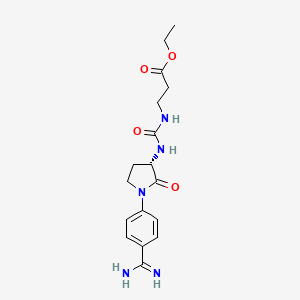
Orbofiban
Vue d'ensemble
Description
L'orbofiban est un antagoniste du récepteur plaquettaire glycoprotéine IIb/IIIa actif par voie orale. Il est un inhibiteur puissant et spécifique de la liaison du fibrinogène à la glycoprotéine IIb/IIIa, ce qui conduit à l'inhibition de l'agrégation plaquettaire. Ce composé a été étudié pour son potentiel dans la prévention de la formation de thrombus, en particulier dans le contexte des syndromes coronariens aigus et de la resténose après interventions percutanées .
Méthodes De Préparation
L'orbofiban peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la préparation de sa forme acétate. La synthèse comprend généralement la réaction de l'éthyl 3-[(3S)-1-(4-carbamimidoylphényl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate avec des réactifs appropriés dans des conditions contrôlées. Les méthodes de production industrielle impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et le polyéthylène glycol (PEG) pour la préparation de solutions mères .
Analyse Des Réactions Chimiques
L'orbofiban subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants.
Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau du groupe carbamimidoylphényl. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles.
Applications de la recherche scientifique
L'this compound a été largement étudié pour ses applications dans divers domaines :
Chimie : L'this compound est utilisé comme composé modèle pour étudier l'inhibition de l'agrégation plaquettaire.
Biologie : Il est utilisé pour étudier le rôle de la glycoprotéine IIb/IIIa dans la fonction plaquettaire et la formation de thrombus.
Médecine : L'this compound a été exploré comme agent thérapeutique potentiel pour la prévention des événements thrombotiques chez les patients atteints de syndromes coronariens aigus.
Industrie : Le composé est utilisé dans le développement de médicaments antiplaquettaires et dans la recherche liée aux maladies cardiovasculaires .
Mécanisme d'action
L'this compound exerce ses effets en inhibant spécifiquement la liaison du fibrinogène à la glycoprotéine IIb/IIIa à la surface des plaquettes. Cette inhibition empêche l'agrégation plaquettaire et la formation de thrombus. Les cibles moléculaires de l'this compound comprennent le récepteur de la glycoprotéine IIb/IIIa, et les voies impliquées sont principalement liées à l'activation et à l'agrégation plaquettaires .
Applications De Recherche Scientifique
Orbofiban has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound to study the inhibition of platelet aggregation.
Biology: It is used to investigate the role of glycoprotein IIb/IIIa in platelet function and thrombus formation.
Medicine: this compound has been explored as a potential therapeutic agent for preventing thrombotic events in patients with acute coronary syndromes.
Industry: The compound is used in the development of antiplatelet drugs and in research related to cardiovascular diseases .
Mécanisme D'action
Orbofiban exerts its effects by specifically inhibiting the binding of fibrinogen to glycoprotein IIb/IIIa on the surface of platelets. This inhibition prevents platelet aggregation and thrombus formation. The molecular targets of this compound include the glycoprotein IIb/IIIa receptor, and the pathways involved are primarily related to platelet activation and aggregation .
Comparaison Avec Des Composés Similaires
L'orbofiban est comparé à d'autres antagonistes de la glycoprotéine IIb/IIIa tels que le xemilofiban, le sibrafiban, le lefradafiban et le tirofiban. Si tous ces composés inhibent l'agrégation plaquettaire, l'this compound est unique en raison de sa biodisponibilité élevée, de sa longue demi-vie et de sa sécurité potentielle pour l'administration orale chronique. Des composés similaires comprennent :
- Xemilofiban
- Sibrafiban
- Lefradafiban
- Tirofiban Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs propriétés pharmacocinétiques et leur efficacité clinique .
Propriétés
IUPAC Name |
ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDOPFARMOLELX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167543 | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163250-90-6 | |
| Record name | Orbofiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orbofiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORBOFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


